Cholesteryl myristate

Descripción general

Descripción

El miristato de colesterol es un éster de colesterol formado por la esterificación del colesterol con ácido mirístico. Es un esteroide natural que se encuentra en varios sistemas biológicos y es conocido por su papel en el metabolismo y almacenamiento de lípidos. El compuesto se estudia a menudo por sus propiedades y aplicaciones en contextos biológicos e industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El miristato de colesterol se puede sintetizar mediante la acilación del colesterol utilizando anhídridos de ácidos grasos o ácidos grasos en presencia de catalizadores como la 4-pirrolidinopiridina. La reacción generalmente ocurre en solventes como cloruro de metileno o benceno a temperatura ambiente . El proceso implica la condensación del grupo hidroxilo del colesterol con el grupo carboxilo del ácido mirístico, lo que resulta en la formación de miristato de colesterol .

Métodos de Producción Industrial: La producción industrial de miristato de colesterol sigue rutas sintéticas similares, pero a mayor escala. El uso de catalizadores eficientes y condiciones de reacción optimizadas asegura un alto rendimiento y pureza. El proceso puede incluir reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El miristato de colesterol experimenta varias reacciones químicas, que incluyen:

Oxidación: El miristato de colesterol se puede oxidar para formar hidroperóxido de miristato de colesterol.

Reducción: Las reacciones de reducción pueden convertir el miristato de colesterol de nuevo en colesterol y ácido mirístico.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: La hidrólisis ácida o básica se puede realizar utilizando ácido clorhídrico o hidróxido de sodio.

Productos Principales:

Oxidación: Hidroperóxido de miristato de colesterol.

Reducción: Colesterol y ácido mirístico.

Sustitución: Colesterol y ácido mirístico.

Aplicaciones Científicas De Investigación

El miristato de colesterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar la esterificación y la química de los lípidos.

Biología: Se ha investigado por su papel en el metabolismo y almacenamiento de lípidos en sistemas biológicos.

Medicina: Se ha estudiado por sus posibles efectos sobre los niveles de colesterol y la salud cardiovascular.

Industria: Se utiliza en la formulación de cosméticos y productos farmacéuticos debido a sus propiedades emolientes

Mecanismo De Acción

El miristato de colesterol ejerce sus efectos al interactuar con varios objetivos y vías moleculares:

Metabolismo de Lípidos: Está involucrado en el almacenamiento y transporte del colesterol en forma de ésteres.

Efectos Antiapoptóticos: Aumenta la expresión de genes antiapoptóticos como Bcl-xL e inhibe la apoptosis en células madre mesenquimales y células PC12.

Comparación Con Compuestos Similares

El miristato de colesterol se puede comparar con otros ésteres de colesterol como:

Palmitato de Colesterol: Similar en estructura pero con una cadena de ácido graso más larga (ácido palmítico).

Estearato de Colesterol: Otro éster de colesterol con una cadena de ácido graso aún más larga (ácido esteárico).

Laurato de Colesterol: Un éster de cadena más corta que puede formar estructuras polimórficas y soluciones sólidas con miristato de colesterol.

El miristato de colesterol es único debido a la longitud específica de su cadena de ácido graso, lo que influye en sus propiedades físicas e interacciones con otras moléculas.

Actividad Biológica

Cholesteryl myristate (CM) is an ester of cholesterol and myristic acid, recognized for its unique biological activities. This article delves into its various biological effects, mechanisms of action, and potential applications in pharmaceuticals and biotechnology.

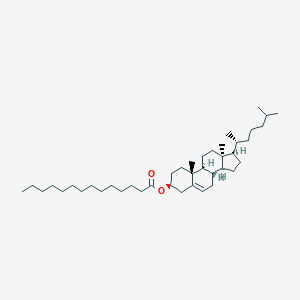

This compound is a cholesteryl ester characterized by the following structural formula:

This compound exhibits properties such as lipid solubility and the ability to form liquid crystalline phases, which are crucial for its biological functions.

1. Cytotoxicity and Apoptosis Inhibition

Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Notably, CM has been shown to inhibit apoptosis in PC12 cells under serum-free conditions, suggesting a protective role against cellular stress. In particular, it has been reported that CM enhances cell viability in mesenchymal stem cells (MSCs) by suppressing apoptosis induced by serum deprivation .

2. Antioxidant Activity

This compound exhibits significant antioxidant properties. In a study involving extracts from red marine macroalgae, CM was isolated and tested for its ability to scavenge free radicals. The results indicated that CM contributes to antioxidant defense mechanisms, which could be beneficial in preventing oxidative stress-related diseases .

3. Antibacterial Properties

CM has demonstrated antibacterial activity against various pathogens. In vitro assays indicated that CM can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

4. Neuroprotective Effects

Research indicates that this compound may play a neuroprotective role by modulating neuronal signaling pathways. Its ability to inhibit apoptosis in neuronal cells suggests potential applications in neurodegenerative diseases .

This compound's biological activities can be attributed to several mechanisms:

- Modulation of Signaling Pathways : CM interacts with various cellular signaling pathways, including those involved in apoptosis (e.g., JAK/STAT and MAPK pathways) and inflammation (NF-κB pathway) .

- Membrane Interaction : As a lipid molecule, CM can integrate into cellular membranes, influencing membrane fluidity and permeability, which can affect receptor signaling and transport processes .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on HL-60 and MCF-7 cell lines using the MTT assay. Results showed that CM significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 25 |

| MCF-7 | 30 |

Case Study 2: Neuroprotection in PC12 Cells

In another study focusing on neuroprotection, this compound was found to prevent apoptosis in PC12 cells under serum-free conditions. This suggests its potential therapeutic application in neurodegenerative disorders.

| Treatment Condition | Apoptosis Rate (%) |

|---|---|

| Control | 40 |

| CM Treatment | 15 |

Propiedades

Número CAS |

1989-52-2 |

|---|---|

Fórmula molecular |

C41H72O2 |

Peso molecular |

597.0 g/mol |

Nombre IUPAC |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate |

InChI |

InChI=1S/C41H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h22,31-32,34-38H,7-21,23-30H2,1-6H3/t32-,34?,35?,36-,37?,38?,40+,41-/m1/s1 |

Clave InChI |

SJDMTGSQPOFVLR-ZVMQTDSHSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

SMILES canónico |

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Key on ui other cas no. |

1989-52-2 |

Descripción física |

Clear, nearly colorless crystals; [Acros Organics MSDS] |

Sinónimos |

cholesteryl myristate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cholesteryl myristate?

A1: this compound has a molecular formula of C41H72O2 and a molecular weight of 597.05 g/mol.

Q2: What are the characteristic spectroscopic features of this compound?

A2: Spectroscopic studies, particularly FTIR, have revealed significant information about the molecular vibrations and interactions within this compound. For instance, temperature-dependent studies on the in-phase CH2 rocking vibrations of methylene chains in this compound have provided insights into the compound's phase transitions. [, ]

Q3: What is unique about the phase behavior of this compound?

A3: this compound exhibits a rich polymorphism, transitioning through various liquid crystalline phases upon heating and cooling. Starting from a crystalline solid, it transforms into a smectic A phase, followed by a cholesteric phase, and finally to an isotropic liquid. [, , , , , ]

Q4: How do pressure and temperature influence the phase transitions of this compound?

A4: Pressure significantly impacts the phase behavior of this compound. Studies indicate that the cholesteric to smectic A transition exhibits tricritical behavior under high pressure. [, ] Moreover, the wavelength of maximum light reflection, indicative of the cholesteric helical pitch, is sensitive to both pressure and temperature changes. [, ]

Q5: What is the significance of the tricritical point observed in this compound?

A5: The cholesteric to smectic A transition in this compound exhibits a tricritical point, signifying a point where the transition changes from first-order to second-order. This unique behavior has been investigated using various techniques, including volume measurements and light reflection studies. [, ]

Q6: How does this compound interact with phospholipids like dimyristoyl lecithin?

A6: Studies on the ternary phase diagram of this compound, dimyristoyl lecithin, and water revealed that this compound can incorporate into the liquid crystalline (Lα) phase of hydrated dimyristoyl lecithin. The extent of incorporation is temperature-dependent, with higher temperatures favoring greater incorporation. [, ]

Q7: Can this compound form solid solutions with other cholesteryl esters?

A7: Yes, this compound can form solid solutions with other saturated chain cholesteryl esters, such as cholesteryl pentadecanoate and palmitate, following specific rules of molecular symmetry and volume similarity. []

Q8: How do alkanols affect the phase behavior and viscosity of this compound?

A8: The addition of alkanols to this compound influences its phase transition temperatures and viscosity. These effects, observed through differential scanning calorimetry (DSC) and viscosity measurements, provide insights into the molecular interactions between alkanols and this compound. []

Q9: What is the biological relevance of studying this compound?

A9: this compound is a cholesteryl ester, a class of lipids involved in cholesterol transport and storage in the body. Understanding its properties is crucial due to its potential involvement in atherosclerosis, a condition characterized by the accumulation of cholesterol esters and other lipids in artery walls. [, , , , ]

Q10: How is the conformation of this compound in different phases relevant to its biological function?

A10: Neutron scattering studies have shown that this compound adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. This extended conformation provides insights into the packing and organization of this compound molecules in biological systems. []

Q11: How does this compound behave as a component in lubricant mixtures?

A11: Research suggests that this compound, along with other cholesteryl esters, exhibits potential as lubricant additives due to their unique rheological properties, including shear thinning behavior and temperature-dependent viscosity changes. []

Q12: What are the implications of the observed eutectic phase formation in this compound mixtures?

A12: The formation of eutectic mixtures with other cholesteryl esters, as observed in thermal studies, has implications for understanding the complexity of lipid deposits in biological systems like atheromatous lesions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.